molecular formula C25H25FIN3O6S B12334196 [3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate

[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate

Cat. No.: B12334196
M. Wt: 641.5 g/mol
InChI Key: QHZADYFPZZCSAZ-UHFFFAOYSA-N
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Description

[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl, fluoro, and iodophenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The process typically starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the cyclopropyl, fluoro, and iodophenyl groups. Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to [3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate include:

Properties

Molecular Formula

C25H25FIN3O6S

Molecular Weight

641.5 g/mol

IUPAC Name

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H25FIN3O6S/c1-13-4-9-17(10-5-13)37(34,35)36-21-14(2)23(31)28(3)22-20(21)24(32)29(16-7-8-16)25(33)30(22)19-11-6-15(27)12-18(19)26/h4-6,9-12,14,16,20-22H,7-8H2,1-3H3

InChI Key

QHZADYFPZZCSAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)OS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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